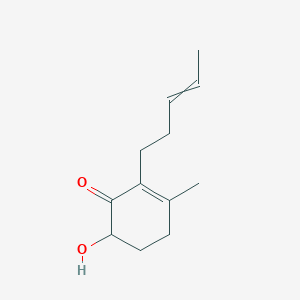
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a pentenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the cyclohexene ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ more robust catalysts and optimized reaction conditions to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, while the double bond in the cyclohexene ring can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides can replace the hydroxyl group with an alkyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can produce a variety of alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for creating new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The double bond in the cyclohexene ring can participate in electron transfer reactions, further modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-penten-2-one: An isomer with a similar structure but different functional groups.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: A compound with a similar cyclohexene ring and side chain but different substituents.
2-Pentene, 3-methyl-, (E)-: A related compound with a similar pentenyl side chain but different ring structure.
Uniqueness
6-Hydroxy-3-methyl-2-(pent-3-EN-1-YL)cyclohex-2-EN-1-one is unique due to its combination of functional groups and ring structure. The presence of both a hydroxyl group and a double bond in the cyclohexene ring provides a versatile platform for various chemical reactions. This combination of features makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93248-68-1 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
6-hydroxy-3-methyl-2-pent-3-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-9(2)7-8-11(13)12(10)14/h3-4,11,13H,5-8H2,1-2H3 |
Clave InChI |
WISRYKYLJFHJKU-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC1=C(CCC(C1=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


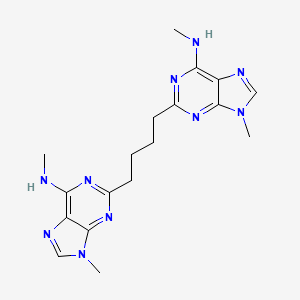
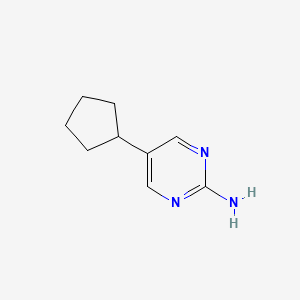
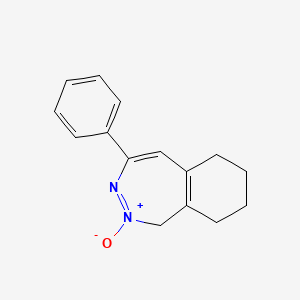
![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)
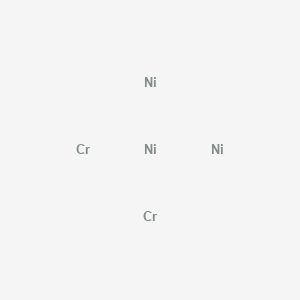

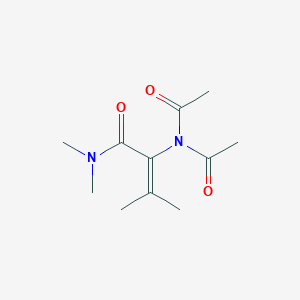
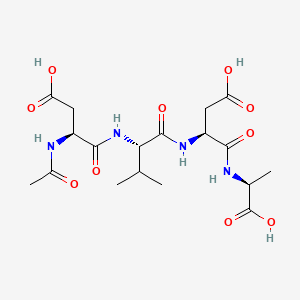
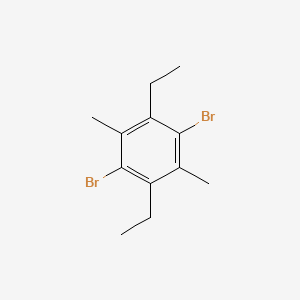

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
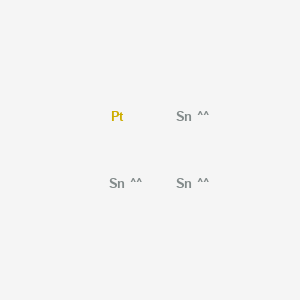
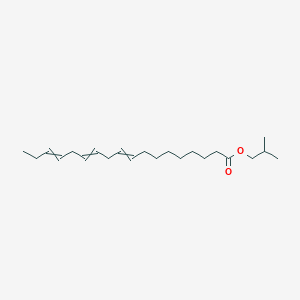
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
